molecular formula C18H14O4 B12488522 2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione

2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione

Cat. No.: B12488522
M. Wt: 294.3 g/mol
InChI Key: ZQWXHHHOFYAJDU-UHFFFAOYSA-N
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Description

2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indene-1,3-dione core with a 3-ethoxy-4-hydroxyphenyl substituent, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing its biological activity. Additionally, the indene-1,3-dione core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione
  • 2-[(3-Ethoxy-4-methoxyphenyl)methylidene]indene-1,3-dione
  • 2-[(3-Hydroxy-4-methoxyphenyl)methylidene]indene-1,3-dione

Uniqueness

2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and hydroxyl groups on the phenyl ring allows for unique interactions and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-[(3-ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C18H14O4/c1-2-22-16-10-11(7-8-15(16)19)9-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,19H,2H2,1H3

InChI Key

ZQWXHHHOFYAJDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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